2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
Overview
Description
2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2F3N and its molecular weight is 246.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pesticide and Herbicide Development
One significant application of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is in the synthesis of novel pesticides, such as Bistrifluron. This compound has demonstrated potent growth-retarding activity against pests, proving its feasibility for industrial production (Liu An-chan, 2015). Additionally, it serves as an intermediate in the creation of high-efficiency, low-toxicity pesticides and new herbicides, highlighting the compound's pivotal role in developing safer agricultural chemicals (Zhou Li-shan, 2002).
Advanced Materials Research
Research has also explored the potential of this compound in advanced materials, especially in non-linear optics (NLO) materials. The compound, along with its derivatives, has undergone experimental and theoretical vibrational analysis to study the effects of substituent positions on its vibrational spectra. This research provides insights into the compound's hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are crucial for the development of NLO materials with improved properties (B. Revathi et al., 2017).
Synthesis of Functional Materials
The synthesis of ortho-trifluoromethoxylated aniline derivatives showcases another application, where the focus is on molecules bearing the trifluoromethoxy group due to their desired pharmacological and biological properties. This research outlines a user-friendly protocol for synthesizing these derivatives, which could serve as synthetic building blocks for discovering and developing new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng, Ming‐Yu Ngai, 2016).
Properties
IUPAC Name |
2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWMPKHGGAAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.